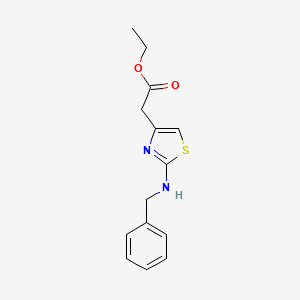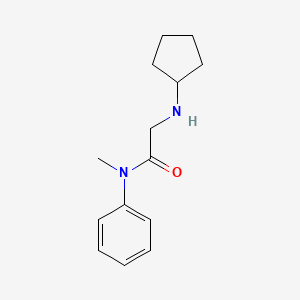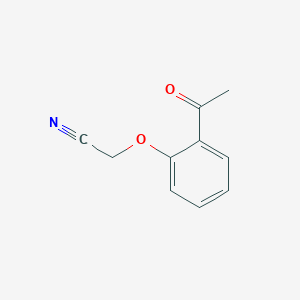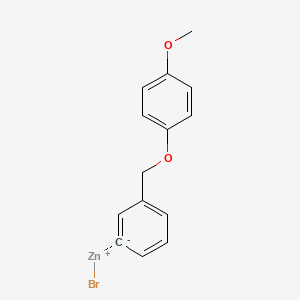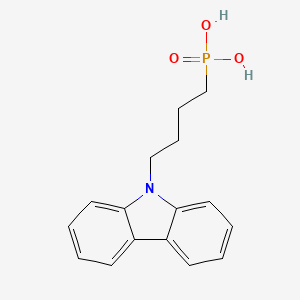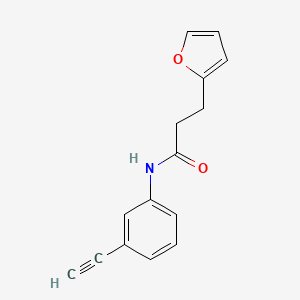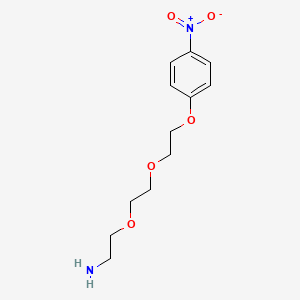
2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethan-1-amine is a chemical compound with the molecular formula C14H22N2O6 It is characterized by the presence of a nitrophenoxy group attached to a triethoxyethane chain, which is further connected to an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethan-1-amine typically involves the reaction of 4-nitrophenol with ethylene oxide to form 2-(4-nitrophenoxy)ethanol. This intermediate is then reacted with additional ethylene oxide units to extend the ethoxy chain. Finally, the resulting compound is reacted with ethanamine to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane (DCM) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethan-1-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The ethoxy groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and thiols (R-SH) are used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives where the nitro group is converted to an amino group.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethan-1-amine involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the ethoxy chain provides flexibility and solubility. The ethanamine group can form hydrogen bonds and ionic interactions with biological molecules, facilitating its binding to target proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-Azidoethoxy)ethoxy)ethanamine: Similar structure but with an azido group instead of a nitrophenoxy group.
2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethan-1-amine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethan-1-amine is unique due to the presence of the nitrophenoxy group, which imparts distinct electronic and steric properties. This uniqueness allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not .
Properties
Molecular Formula |
C12H18N2O5 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
2-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]ethanamine |
InChI |
InChI=1S/C12H18N2O5/c13-5-6-17-7-8-18-9-10-19-12-3-1-11(2-4-12)14(15)16/h1-4H,5-10,13H2 |
InChI Key |
HPLAMUBISOGQCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14892604.png)

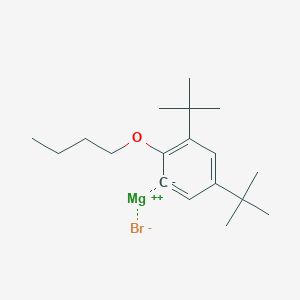
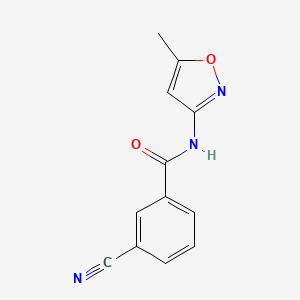
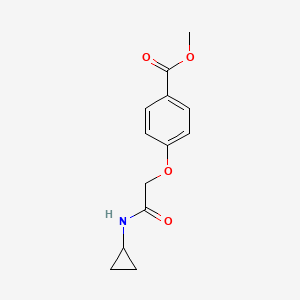
![methyl (1R,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14892628.png)
